Welcome to the BenchChem Online Store!
molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388165B2

Procedure details

p-Tolualdehyde (53 mL, 0.486 mol) was stirred in a solvent of chloroform (900 mL), slowly added with aminoacetaldehyde dimethyl acetal (59.3 mL, 0.486 mol), and stirred at 90° C. until about a half of the reaction solution had evaporated. The reaction solution was cooled to room temperature, and the yellow reaction solution was dissolved in chloroform (400 mL), followed by cooling to 0° C. or lower. The reaction solution was slowly added with ethyl chloroformate (48 mL, 0.486 mol) and triethyl phosphite (104 mL, 0.583 mol), followed by stirring for 24 hours at room temperature. The reaction solution was cooled to 0° C. or lower, slowly added with titanium tetrachloride (213.6 mL, 1.94 mol), and refluxed for 12 hours or more. The temperature of the reaction solution was adjusted to room temperature and stirred for over 12 hours. The reaction mixture was poured over an ice water to separate the organic layer and the aqueous layer, and the aqueous layer was washed with dichloromethane. The aqueous layer was poured into a saturated potassium sodium tartrate solution, and adjusted to have a pH value of 9 by adding an aqueous ammonia solution, and then extracted with dichloromethane. The combined organic layer thus obtained was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound (46.3 g, 66%).
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
213.6 mL
Type
catalyst
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.CO[CH:12](OC)[CH2:13][NH2:14].ClC(OCC)=O.P(OCC)(OCC)OCC>[Ti](Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[CH3:9][C:1]1[CH:6]=[C:5]2[C:4](=[CH:3][CH:2]=1)[CH:7]=[N:14][CH:13]=[CH:12]2

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
59.3 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
104 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
213.6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. until about a half of the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
the yellow reaction solution was dissolved in chloroform (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C.
STIRRING
Type
STIRRING
Details
by stirring for 24 hours at room temperature
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours or more
CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
STIRRING
Type
STIRRING
Details
stirred for over 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
the aqueous layer, and the aqueous layer was washed with dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous layer was poured into a saturated potassium sodium tartrate solution
ADDITION
Type
ADDITION
Details
by adding an aqueous ammonia solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.